molecular formula C18H23NO2 B385180 N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622360-65-0

N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385180
CAS No.: 622360-65-0
M. Wt: 285.4g/mol
InChI Key: XEPJQAGHALCPFL-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a monoterpenoid compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which are useful intermediates in the synthesis of the target compound. The reaction conditions often include the use of catalysts such as ZnI2 to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a chemokine receptor antagonist, it binds to CXCR2 receptors, inhibiting their activation and subsequent signaling pathways . This inhibition can reduce inflammation and metastasis in cancer cells .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11-6-5-7-14(12(11)2)19-16(21)18-9-8-13(10-18)17(3,4)15(18)20/h5-7,13H,8-10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPJQAGHALCPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C23CCC(C2)C(C3=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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